molecular formula C20H18N2O3 B5708336 N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B5708336
M. Wt: 334.4 g/mol
InChI Key: LIWGNRYJLFOYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide, commonly known as DMF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF belongs to the class of furan-based compounds and is structurally related to the natural compound furanocoumarin.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying genes, and its activation has been shown to confer cytoprotective effects in various diseases. DMF has also been shown to modulate the activity of various enzymes such as histone deacetylases and glutathione S-transferases, which play important roles in cellular homeostasis.
Biochemical and Physiological Effects
DMF has been shown to exhibit various biochemical and physiological effects, including the induction of phase II detoxification enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. DMF has also been shown to reduce oxidative stress and promote mitochondrial function, which may contribute to its cytoprotective effects.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMF can also be easily modified to generate analogs with different pharmacological properties. However, DMF has some limitations for lab experiments, including its poor solubility in water and its tendency to form aggregates in solution, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of DMF, including the development of more potent analogs with improved pharmacokinetics and the investigation of its therapeutic potential in other diseases such as Alzheimer's disease and Parkinson's disease. The elucidation of the precise mechanism of action of DMF and its downstream targets may also provide new insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.

Synthesis Methods

DMF can be synthesized through a multi-step process involving the reaction between 4-aminobenzophenone and furan-2-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through column chromatography. The yield of DMF can be optimized by controlling the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

DMF has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. DMF has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory diseases such as multiple sclerosis and psoriasis.

properties

IUPAC Name

N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-5-6-15(12-14(13)2)19(23)21-16-7-9-17(10-8-16)22-20(24)18-4-3-11-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWGNRYJLFOYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3,4-dimethylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

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